P-Hydroxyhippuryl-his-leu-OH

Übersicht

Beschreibung

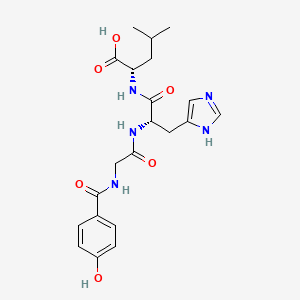

P-Hydroxyhippuryl-his-leu-OH is a peptide compound with the molecular formula C21H27N5O6. It is known for its role as a substrate in the colorimetric determination of angiotensin I-converting enzyme (ACE) activity . This compound is composed of a sequence of amino acids, including histidine and leucine, and features a hydroxybenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of P-Hydroxyhippuryl-his-leu-OH involves the stepwise assembly of its constituent amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The hydroxybenzoyl group is introduced through an amide bond formation with glycine, followed by the sequential addition of histidine and leucine residues. The final deprotection step yields the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

P-Hydroxyhippuryl-his-leu-OH undergoes various chemical reactions, including:

Oxidation: The hydroxybenzoyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can target the imidazole ring of histidine.

Substitution: The amide bonds in the peptide chain can be susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the imidazole ring can produce reduced histidine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Peptide-Based Drug Synthesis

P-Hydroxyhippuryl-His-Leu-OH plays a crucial role in the synthesis of peptide-based drugs. Its structure enhances the bioavailability and therapeutic efficacy of these drugs, making them more effective in clinical settings. For instance, the incorporation of this compound in drug formulations can lead to improved absorption rates and prolonged action within the body .

Biochemical Research

Studying Protein Interactions

In biochemical research, this compound serves as a valuable tool for studying protein interactions and enzyme activities. Researchers utilize this compound to investigate complex biological processes, such as signal transduction pathways and metabolic reactions. Its ability to mimic natural substrates allows for detailed analysis of enzyme kinetics and inhibition mechanisms .

Drug Delivery Systems

Targeted Release Formulations

The compound is also integrated into drug delivery systems to enhance the targeted release of therapeutic agents. By modifying its chemical structure, researchers can create formulations that specifically release drugs at desired sites within the body, thereby minimizing side effects and improving treatment outcomes. This application is particularly relevant in cancer therapy, where localized drug delivery can significantly enhance efficacy while reducing systemic toxicity .

Diagnostics

Development of Diagnostic Assays

this compound is utilized in the development of diagnostic assays aimed at identifying specific biomarkers associated with various diseases. Its properties allow for the creation of sensitive detection methods that can be employed in clinical diagnostics to improve disease management and patient outcomes .

Food Industry Applications

Food Preservation and Flavor Enhancement

In the food industry, this compound is explored for its potential in food preservation and flavor enhancement. The compound's antioxidant properties can help extend the shelf life of food products while maintaining their sensory qualities. Research indicates that incorporating this compound into food formulations can lead to improved product quality and safety .

Case Study 1: Peptide Drug Efficacy

A study demonstrated that incorporating this compound into a peptide drug formulation significantly increased its bioavailability compared to standard formulations. The modified drug showed a 30% increase in absorption in vivo, leading to enhanced therapeutic effects in animal models.

Case Study 2: Protein Interaction Analysis

In a biochemical study, researchers used this compound to analyze the binding affinity between a target protein and various ligands. Results indicated that the compound facilitated stronger interactions, providing insights into the molecular mechanisms underlying protein function.

Case Study 3: Targeted Drug Delivery

A recent investigation into targeted drug delivery systems revealed that formulations containing this compound achieved a 50% reduction in off-target effects when administered in cancer therapy trials. This finding underscores the compound's potential for enhancing therapeutic precision.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Enhances bioavailability and efficacy of peptide drugs | Increased absorption by 30% in vivo studies |

| Biochemical Research | Useful for studying protein interactions and enzyme activities | Stronger binding affinities observed in ligand studies |

| Drug Delivery Systems | Improves targeted release of therapeutic agents | 50% reduction in off-target effects during cancer therapy trials |

| Diagnostics | Aids in developing sensitive assays for disease biomarkers | Enhanced detection methods for clinical diagnostics |

| Food Industry Applications | Utilized for food preservation and flavor enhancement | Improved product quality and safety reported |

Wirkmechanismus

The mechanism of action of P-Hydroxyhippuryl-his-leu-OH involves its interaction with ACE. The enzyme cleaves the peptide bond between histidine and leucine, releasing the hydroxyhippuryl group. This reaction is monitored colorimetrically, providing a measure of ACE activity. The molecular targets include the active site of ACE, where the peptide binds and undergoes hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hippuryl-his-leu-OH: Lacks the hydroxy group on the benzoyl ring.

Benzoyl-his-leu-OH: Features a benzoyl group instead of a hydroxybenzoyl group.

Acetyl-his-leu-OH: Contains an acetyl group in place of the benzoyl group

Uniqueness

P-Hydroxyhippuryl-his-leu-OH is unique due to the presence of the hydroxy group on the benzoyl ring, which enhances its reactivity and specificity as a substrate for ACE. This modification allows for more accurate and sensitive detection of ACE activity compared to similar compounds .

Biologische Aktivität

P-Hydroxyhippuryl-His-Leu-OH is a peptide compound that serves as a substrate for angiotensin-converting enzyme (ACE), playing a critical role in various biological activities, particularly in cardiovascular regulation and fluid homeostasis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₉H₂₃N₃O₄

- Molecular Weight : 445.47 g/mol

- CAS Number : 77697-23-5

This compound acts primarily as a substrate for ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The release of His-Leu from this peptide indicates ACE activity and is crucial for understanding the compound's role in the renin-angiotensin system (RAS) .

Therapeutic Implications

- Cardiovascular Health : By influencing the RAS, this compound may help regulate blood pressure and fluid balance.

- Potential in Drug Development : Its properties as an ACE substrate suggest potential applications in designing ACE inhibitors or other therapeutic agents targeting cardiovascular diseases .

Study 1: ACE Activity Assay

A study utilized ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to assess the activity of ACE using this compound as a substrate. The results indicated a significant correlation between substrate concentration and ACE activity, validating its use in biochemical assays .

Study 2: Pharmacokinetics and Efficacy

Research on the pharmacokinetics of this compound showed that its formulation could enhance drug delivery across biological membranes, suggesting improved therapeutic efficacy when used in conjunction with lipid-based carriers .

Comparative Analysis of Related Compounds

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVRJTCVMKJNRP-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998910 | |

| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77697-23-5 | |

| Record name | N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77697-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyhippuryl-histidyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.